6'-Guanidinonaltrindole Ditrifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

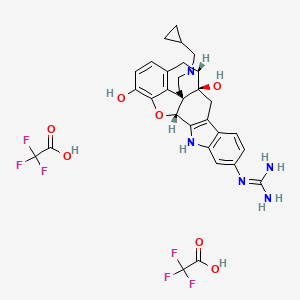

6’-Guanidinonaltrindole Ditrifluoroacetate is a chemical compound known for its selective agonist activity on κ/δ opioid receptor heterodimers. It is primarily used in scientific research, particularly in the fields of neurology and pain management. The compound has a molecular formula of C27H29N5O3 • 2C2HF3O2 and a molecular weight of 471.562 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Guanidinonaltrindole Ditrifluoroacetate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:

Formation of the indole core: This is typically achieved through Fischer indole synthesis.

Functionalization: Introduction of the guanidine group and other functional groups to the indole core.

Final coupling: The final step involves coupling the functionalized indole with trifluoroacetic acid to form the ditrifluoroacetate salt.

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

6’-Guanidinonaltrindole Ditrifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, particularly the guanidine group.

Substitution: The compound can undergo substitution reactions, particularly at the indole core and guanidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Guanidinonaltrindole Ditrifluoroacetate, which are often used for further research and development .

Aplicaciones Científicas De Investigación

6’-Guanidinonaltrindole Ditrifluoroacetate has several scientific research applications:

Pain Management: The compound functions as an analgesic, demonstrating the functional relevance of opioid receptor heterodimers in vivo.

Addiction Research: It is used to investigate the mechanisms of addiction and potential therapeutic targets.

Cognitive Studies: The compound is also involved in research related to memory, learning, and cognition.

Mecanismo De Acción

6’-Guanidinonaltrindole Ditrifluoroacetate exerts its effects by selectively activating κ/δ opioid receptor heterodimers. It functions as a biased agonist of the κ-opioid receptor, activating the G protein pathway while inhibiting the β-arrestin pathway. This selective activation is thought to produce analgesia without dysphoria and with a lower incidence of tolerance .

Comparación Con Compuestos Similares

Similar Compounds

5’-Guanidinonaltrindole: Another selective agonist of κ-opioid receptors.

RB-64: A κ-opioid receptor agonist with different selectivity.

Noribogaine: A compound with activity on opioid receptors but different pharmacological properties.

ICI-199,441: Another κ-opioid receptor agonist used in research.

Uniqueness

6’-Guanidinonaltrindole Ditrifluoroacetate is unique due to its selective activation of κ/δ opioid receptor heterodimers and its biased agonism towards the G protein pathway. This selectivity makes it a valuable tool in research for understanding the functional roles of opioid receptor heterodimers and developing potential therapeutic agents with reduced side effects .

Actividad Biológica

6'-Guanidinonaltrindole Ditrifluoroacetate (6'-GNTI) is a compound that has garnered attention in pharmacological research due to its selective action on the kappa-opioid receptor (KOR). This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

6'-GNTI is a derivative of naltrindole, modified to enhance selectivity towards KOR while exhibiting functional selectivity. It is known for its ability to activate G protein signaling pathways without recruiting β-arrestin2, a feature that may reduce the adverse effects commonly associated with opioid analgesics.

The mechanism of action of 6'-GNTI involves its interaction with KOR, leading to G protein activation. Unlike traditional agonists that also recruit β-arrestins, 6'-GNTI selectively activates G protein pathways, which may result in fewer side effects such as dysphoria and tolerance. This unique profile positions 6'-GNTI as a promising candidate for developing non-addictive analgesics.

1. Analgesic Effects

Studies have shown that 6'-GNTI effectively inhibits smooth muscle contraction in the guinea pig ileum, demonstrating its agonistic properties at KOR. The compound's ability to inhibit cAMP activation while blocking agonist-induced internalization underscores its potential as a safer alternative in pain management therapies .

2. Functional Selectivity

Research indicates that 6'-GNTI exhibits extreme functional selectivity by activating G protein-mediated pathways without triggering β-arrestin recruitment. This characteristic is crucial as it may lead to enhanced therapeutic efficacy while minimizing side effects associated with conventional opioid treatments .

Comparative Analysis

The following table summarizes the biological activities and characteristics of 6'-GNTI compared to other opioid receptor ligands:

| Compound | Receptor Selectivity | G Protein Activation | β-Arrestin Recruitment | Analgesic Potential |

|---|---|---|---|---|

| 6'-Guanidinonaltrindole (6'-GNTI) | KOR | Yes | No | High |

| Naltrindole | δ-Opioid | Yes | Yes | Moderate |

| Morphine | μ-Opioid | Yes | Yes | High |

Case Study 1: Analgesic Efficacy in Animal Models

In a controlled study involving rodent models, 6'-GNTI demonstrated significant analgesic effects comparable to morphine but with a markedly lower incidence of side effects typically associated with opioid use. The study highlighted the potential of 6'-GNTI in providing pain relief without the risk of addiction .

Case Study 2: Impact on KOR Internalization

Research conducted on HEK-293 cells showed that 6'-GNTI not only activates KOR but also inhibits the internalization process induced by other KOR agonists. This finding suggests that 6'-GNTI could be utilized to develop new therapeutic strategies aimed at minimizing the adverse effects linked to opioid receptor internalization .

Propiedades

IUPAC Name |

2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNPCNFQFSLIQZ-AWCPWCJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31F6N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.